(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a thiolane ring, and a pyrido[12-a]pyrimidine moiety
Preparation Methods
The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves multiple steps, including the formation of the thiolane ring and the pyrido[12-a]pyrimidine moiety. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrido[12-a]pyrimidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Pyrido[12-a]pyrimidine derivatives
- Thiolane-containing molecules
- Cyano-substituted compounds
Properties
Molecular Formula |
C23H20N4O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H20N4O6S/c1-32-18-6-2-3-7-19(18)33-22-17(23(29)27-10-5-4-8-20(27)26-22)12-15(13-24)21(28)25-16-9-11-34(30,31)14-16/h2-8,10,12,16H,9,11,14H2,1H3,(H,25,28)/b15-12+ |
InChI Key |
IUPNHUWQAIQYOP-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4 |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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